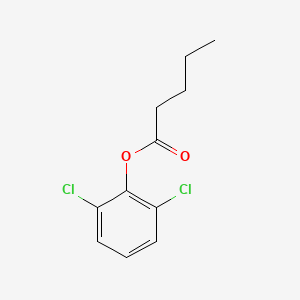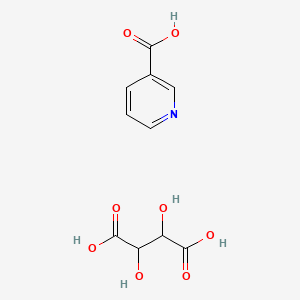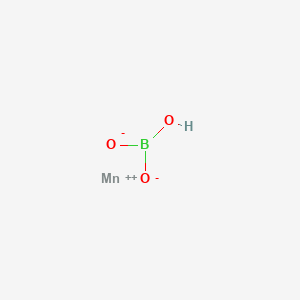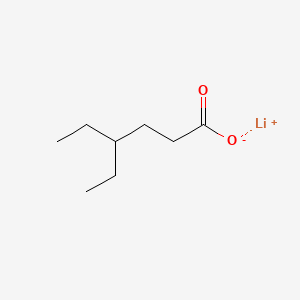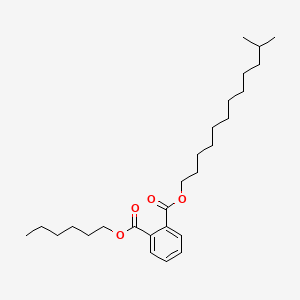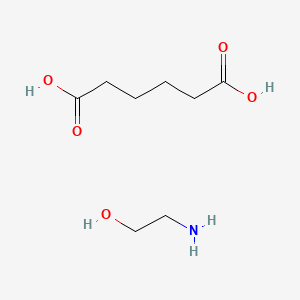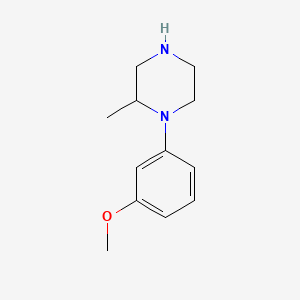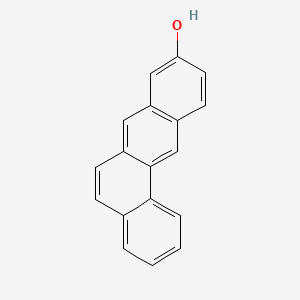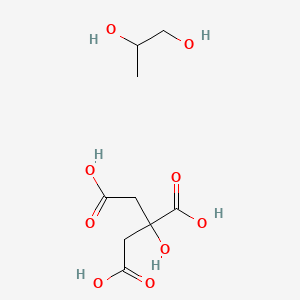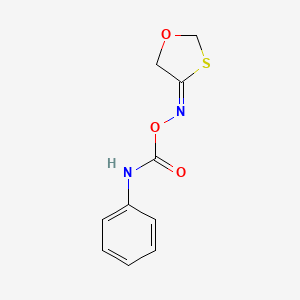
1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)- is a heterocyclic compound that features an oxathiolane ring fused with a carbonyl oxime group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, while the oxathiolane ring can interact with hydrophobic pockets, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Oxathiolan-4-one, 5-ethyl-, O-[(methylamino)carbonyl]oxime, (Z)-
- 1,3-Oxathiolan-4-one, 5-propyl-, O-[(methylamino)carbonyl]oxime, (Z)-
Uniqueness
1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)- is unique due to the presence of the phenylamino group, which can enhance its interaction with biological targets compared to its methylamino and propylamino counterparts .
Propriétés
Numéro CAS |
54266-73-8 |
|---|---|
Formule moléculaire |
C10H10N2O3S |
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
[(E)-1,3-oxathiolan-4-ylideneamino] N-phenylcarbamate |
InChI |
InChI=1S/C10H10N2O3S/c13-10(11-8-4-2-1-3-5-8)15-12-9-6-14-7-16-9/h1-5H,6-7H2,(H,11,13)/b12-9+ |
Clé InChI |
LCAZKASSTZHPPS-FMIVXFBMSA-N |
SMILES isomérique |
C1/C(=N\OC(=O)NC2=CC=CC=C2)/SCO1 |
SMILES canonique |
C1C(=NOC(=O)NC2=CC=CC=C2)SCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)
